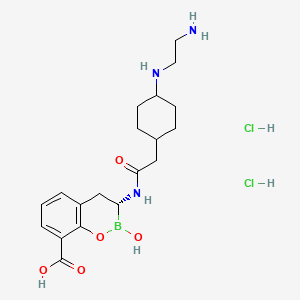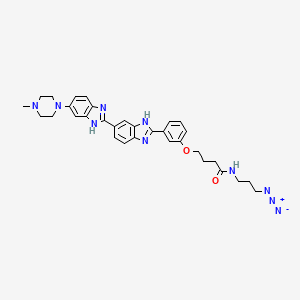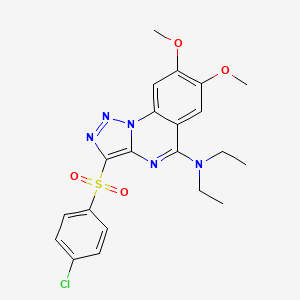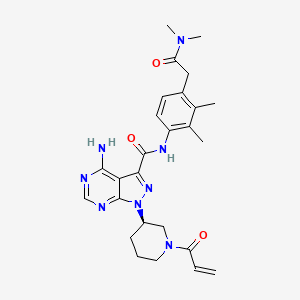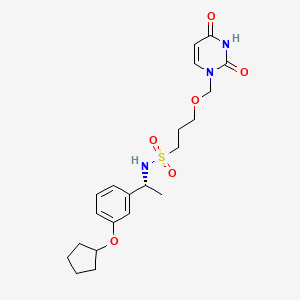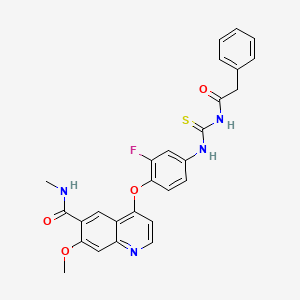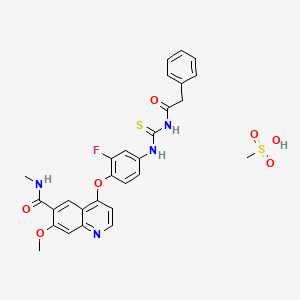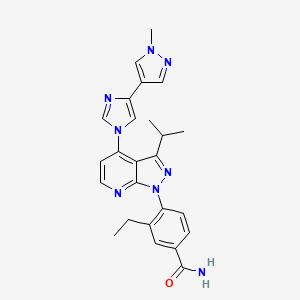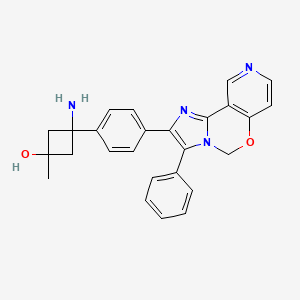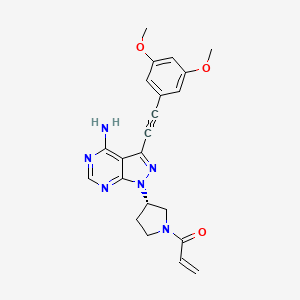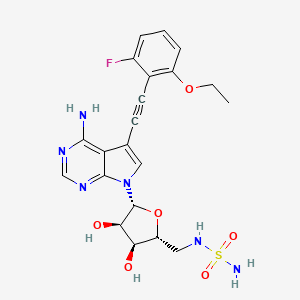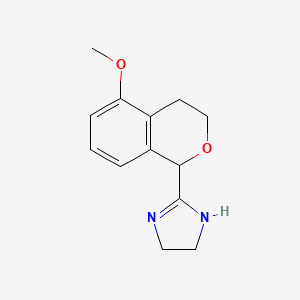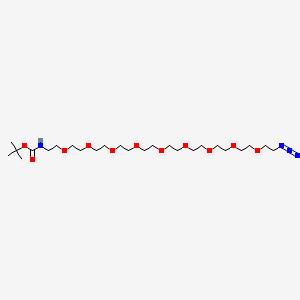
t-boc-N-amido-PEG9-azide
Vue d'ensemble
Description
t-boc-N-amido-PEG9-azide is a polyethylene glycol (PEG) derivative that contains an azide group and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer enhances solubility in aqueous media, making it a valuable reagent in various chemical and biological applications. The azide group is reactive with alkyne, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO) via Click Chemistry to yield a stable triazole linkage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of t-boc-N-amido-PEG9-azide typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable amine precursor to form a PEGylated amine.
Boc Protection: The amino group is then protected using tert-butoxycarbonyl (Boc) anhydride under mild basic conditions to yield the Boc-protected amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large-scale PEGylation using industrial reactors.
Boc Protection: Boc protection is carried out in large batches with continuous monitoring of reaction conditions.
Azidation: The azidation step is optimized for high yield and purity, often involving continuous flow reactors to ensure consistent product quality
Analyse Des Réactions Chimiques
Types of Reactions
t-boc-N-amido-PEG9-azide undergoes several types of chemical reactions:
Click Chemistry: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages.
Deprotection: The Boc group can be deprotected under mild acidic conditions to yield the free amine
Common Reagents and Conditions
Click Chemistry: Common reagents include alkynes, BCN, and DBCO. The reaction is typically carried out in aqueous or organic solvents at room temperature.
Deprotection: Common reagents include trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents
Major Products Formed
Click Chemistry: The major product is a stable triazole linkage.
Deprotection: The major product is the free amine
Applications De Recherche Scientifique
t-boc-N-amido-PEG9-azide has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other biomolecules.
Medicine: Utilized in the development of drug delivery systems and therapeutic agents.
Industry: Applied in the production of advanced materials and nanotechnology
Mécanisme D'action
The mechanism of action of t-boc-N-amido-PEG9-azide involves:
Click Chemistry: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages, facilitating the attachment of various ligands, probes, or drugs to target molecules.
Deprotection: The Boc group can be removed under mild acidic conditions to yield the free amine, which can then participate in further chemical reactions
Comparaison Avec Des Composés Similaires
Similar Compounds
t-boc-N-amido-PEG9-amine: Contains an amino group and a Boc-protected amino group, but lacks the azide group.
t-boc-aminooxy-PEG9-azide: Contains an aminooxy group instead of an amido group.
t-boc-N-amido-PEG2-CH2CO2H: Contains a carboxyl group instead of an azide group
Uniqueness
t-boc-N-amido-PEG9-azide is unique due to its combination of an azide group and a Boc-protected amino group, which allows for versatile applications in Click Chemistry and bioconjugation techniques .
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50N4O11/c1-25(2,3)40-24(30)27-4-6-31-8-10-33-12-14-35-16-18-37-20-22-39-23-21-38-19-17-36-15-13-34-11-9-32-7-5-28-29-26/h4-23H2,1-3H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIKYHBSXHEGSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50N4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



